molecular formula C20H32O3 B032185 (5Z,8Z,11S,12E,14Z)-11-hydroxyicosa-5,8,12,14-tetraenoic acid CAS No. 54886-50-9

(5Z,8Z,11S,12E,14Z)-11-hydroxyicosa-5,8,12,14-tetraenoic acid

Cat. No. B032185
CAS RN: 54886-50-9
M. Wt: 320.5 g/mol
InChI Key: GCZRCCHPLVMMJE-YZGNWCGPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of 11-HEPE is C20H30O3 . The InChIKey, which is a unique identifier for the compound, is IDEHSDHMEMMYIR-HODZVVMCSA-N . The compound has a molecular weight of 318.4 g/mol .


Physical And Chemical Properties Analysis

11-HEPE has a molecular weight of 318.4 g/mol . It has a topological polar surface area of 57.5 Ų and a complexity of 428 . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 13 rotatable bonds .

Scientific Research Applications

Biotransformation of Polyunsaturated Fatty Acids

11S-HETE plays a crucial role in the biotransformation of C20- and C22-polyunsaturated fatty acids (PUFAs) by Escherichia coli expressing highly active arachidonate (ARA) 11S-lipoxygenase (11S-LOX) from Enhygromyxa salina . This process involves the peroxidation and reduction of 11S- and 13S-positions on PUFAs .

Production of Hydroxy Fatty Acids

11S-HETE is involved in the production of hydroxy fatty acids (HFAs). HFAs are produced by lipoxygenase (LOX), cyclooxygenase (COX), hydratase, and cytochrome P450 monooxygenase in various organisms . HFAs have attracted attention in recent years owing to their emollient, lubricating, coating, drug delivery, anti-inflammatory, and anticancer activities .

Involvement in Inflammation and Infection Responses

HFAs derived from C20- and C22-polyunsaturated fatty acids (PUFAs) are lipid mediators (LMs) involved in responses to inflammation and infection, homeostasis, and cell communication .

Stabilization and Improved Activity of Arachidonate 11S-Lipoxygenase

11S-HETE is involved in the stabilization and improved activity of arachidonate 11S-lipoxygenase from proteobacterium Myxococcus xanthus . The activity and stability of M. xanthus ARA 11S-LOX as well as the production of 11S-hydroxyeicosatetraenoic acid from ARA were significantly increased by the addition of phosphatidylcholine, Ca2+, and coactosin-like protein .

Chemotaxis Stimulation

11-HETE stimulates chemotaxis of human eosinophils and neutrophils .

Inhibition of Vascular Smooth Muscle Cell Proliferation

11-HETE inhibits human vascular smooth muscle cell proliferation .

Mechanism of Action

Target of Action

It is known that 11(s)-hete is a metabolite produced during a metabolic reaction in a mouse (mus musculus)

Mode of Action

It is known that 11(S)-HETE is formed non-enzymatically from arachidonic acid . This suggests that it may interact with its targets through non-enzymatic mechanisms. More research is needed to fully understand the interaction of 11(S)-HETE with its targets and the resulting changes.

Biochemical Pathways

11(S)-HETE is involved in the lipoxygenase branches of the eicosanoid pathways . These pathways involve the synthesis of hydroxyeicosatetraenoic acids (HETEs), lipoxins, and hepoxilins, with arachidonic acid as the starting point

Pharmacokinetics

It is known that levels of 11(s)-hete are higher than those of 11®-hete in isolated human plasma and serum . This suggests that 11(S)-HETE may have different pharmacokinetic properties compared to its R-enantiomer.

Result of Action

It is known that 11(s)-hete is involved in numerous biological roles, including homeostasis of blood pressure and blood flow, perception of pain, cell survival, initiation and resolution of inflammation, and progression of numerous disease states .

Action Environment

Given that 11(s)-hete is formed non-enzymatically from arachidonic acid , it is possible that factors affecting the availability of arachidonic acid or the conditions for non-enzymatic reactions could influence the action of 11(S)-HETE.

properties

IUPAC Name

(5Z,8Z,11S,12E,14Z)-11-hydroxyicosa-5,8,12,14-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h6-7,9-11,13-14,16,19,21H,2-5,8,12,15,17-18H2,1H3,(H,22,23)/b9-6-,10-7-,14-11-,16-13+/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCZRCCHPLVMMJE-YZGNWCGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC=CC(CC=CCC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C=C\[C@H](C/C=C\C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z,8Z,11S,12E,14Z)-11-hydroxyicosa-5,8,12,14-tetraenoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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